molecular formula C13H11F2NO2S B2388721 Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate CAS No. 317319-19-0

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B2388721
CAS No.: 317319-19-0
M. Wt: 283.29
InChI Key: XUQTVAQXMSEFBW-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a thiazole core flanked by ester and difluorophenyl substituents, a structure common in the development of bioactive molecules. Its primary research application lies in serving as a versatile precursor for the synthesis of novel active pharmaceutical ingredients (APIs), particularly as a key scaffold for non-purine xanthine oxidase inhibitors analogous to Febuxostat . The presence of the ester group offers a handle for hydrolysis to the carboxylic acid or for transesterification reactions, while the difluorophenyl ring can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The methyl group on the thiazole ring is a common feature that can optimize pharmacokinetic properties. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug discovery programs, aiming to develop new therapeutic agents for conditions like hyperuricemia and gout . Beyond its primary pharmaceutical applications, this thiazole derivative is also of significant interest in material science, where such structures are investigated for their potential fluorescent properties in the development of chemical sensors and bioimaging probes . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQTVAQXMSEFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Hantzsch thiazole synthesis involves condensation of an α-halo carbonyl compound (e.g., ethyl 2-chloroacetoacetate) with a thioamide (e.g., 3,4-difluorothiobenzamide). The process proceeds via:

  • Nucleophilic attack : Thioamide’s sulfur attacks the α-carbon of the chloroacetoacetate.
  • Cyclization : Elimination of HCl forms the thiazole ring.
  • Aromatization : Dehydration yields the aromatic thiazole.

Synthetic Procedure (Adapted from and)

  • Preparation of 3,4-Difluorothiobenzamide

    • Step 1 : 3,4-Difluorobenzonitrile (synthesized via’s method) is treated with hydrogen sulfide in ethanol under acidic conditions to yield 3,4-difluorobenzamide.
    • Step 2 : Thionation using Lawesson’s reagent converts the amide to the thioamide.
  • Thiazole Formation

    • Ethyl 2-chloroacetoacetate (10 mmol) and 3,4-difluorothiobenzamide (10 mmol) are refluxed in ethanol (50 mL) with catalytic triethylamine (1 mmol) for 6 hours.
    • Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.
    • Yield : 78–85% after recrystallization from ethanol/water.

Alternative Synthetic Strategies

Lithium-Mediated Cyclization

A method adapted from employs n-butyllithium to deprotonate intermediates, enabling low-temperature cyclization:

  • Procedure : Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (70 g) in tetrahydrofuran (600 mL) is treated with n-butyllithium (1 M in hexane) at −10°C, followed by N,N-dimethylformamide (22.3 g). The mixture is stirred for 30 minutes, quenched with acetic acid, and concentrated.
  • Adaptation : Replacing the hydroxyphenyl group with 3,4-difluorophenyl requires pre-functionalized starting materials, but the lithium-mediated pathway offers improved regioselectivity.

One-Pot Fluorination-Thiazolation

Electrophilic fluorination agents like Selectfluor® can introduce fluorine post-cyclization, though this risks over-fluorination. A preferred route pre-installs fluorine on the aryl ring prior to thiazole formation to avoid side reactions.

Optimization Challenges and Solutions

Regioselectivity in Thiazole Formation

  • Issue : Competing pathways may yield 4-methyl or 5-methyl regioisomers.
  • Solution : Steric directing groups (e.g., methyl at position 4) favor desired product. Ethyl 2-chloroacetoacetate’s structure inherently directs methyl to position 4.

Fluorine Sensitivity

  • Issue : Fluorine atoms may participate in unwanted side reactions (e.g., nucleophilic aromatic substitution).
  • Mitigation : Use anhydrous conditions and avoid strong bases post-fluorination.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Hantzsch Synthesis 78–85% Reflux in ethanol High yield, scalable Requires pre-formed thioamide
Lithium-Mediated 65–72% −10°C, THF Improved regioselectivity Sensitive to moisture, costly reagents
One-Pot Fluorination <60% RT, DMF Late-stage fluorination flexibility Low yield, side reactions

Scalability and Industrial Considerations

  • Cost Efficiency : Hantzsch synthesis is preferred for scale-up due to lower reagent costs and simplicity.
  • Purification : Column chromatography or recrystallization achieves >98% purity. Ethyl acetate/hexane mixtures are effective for recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate has been investigated for its potential as a pharmacophore in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for treating inflammatory diseases and bacterial infections. Preliminary studies suggest that it may exhibit anti-inflammatory and antibacterial properties similar to other thiazole derivatives.

Case Study:
In a study focusing on the compound's interaction with specific enzymes involved in metabolic pathways, researchers found that it could inhibit key enzymes linked to disease processes. This inhibition could lead to therapeutic applications in treating conditions such as cancer and metabolic disorders.

Materials Science

Synthesis of Advanced Materials:
The compound is utilized in synthesizing advanced materials, including polymers and nanomaterials. Its structural properties enable researchers to explore phase transitions and material design.

Experimental Findings:
Research has shown that incorporating this compound into polymer matrices significantly enhances mechanical properties and thermal stability. This improvement is attributed to the compound's ability to form strong intermolecular interactions within the material.

Environmental Chemistry

Photocatalysis Applications:
Recent studies have explored the compound's role as a photocatalyst for degrading environmental pollutants, particularly antibiotics like levofloxacin. Researchers anchored vanadium oxide nanoparticles onto a bio-transformed graphitic carbon nitride monolayer to create an efficient photocatalytic system.

Results:
The resulting material demonstrated complete photodegradation of levofloxacin under visible-light irradiation, outperforming other catalysts significantly. This application highlights the potential for using this compound in environmental remediation efforts.

Neuroscience and Brain-Computer Interfaces

Innovative Research Directions:
In neuroscience, the compound is being investigated for its potential use in brain-computer interfaces (BCIs). Researchers are exploring its ability to enhance the decoding of internal speech, which could allow individuals with communication impairments to express thoughts through technology.

Implications:
This application could revolutionize assistive technologies for individuals with disabilities, providing them with new avenues for communication and interaction with their environment.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bacterial cell wall synthesis . The presence of the difluorophenyl group enhances its binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thiazole carboxylates, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on the Aromatic Ring

Compound Name Substituent on Phenyl Ring Key Features
Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate 3,4-difluoro Enhanced metabolic stability; electron-withdrawing effects improve reactivity .
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(trifluoromethyl) Stronger electron withdrawal than F; higher lipophilicity .
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-cyano, 4-hydroxy Cyano increases electrophilicity; hydroxyl enables H-bonding .
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL) 3-formyl, 4-hydroxy Formyl group allows further functionalization; used in ESIPT fluorescent probes .
Ethyl 2-(3,4-dichlorophenyl)-4-methylthiazole-5-carboxylate derivatives 3,4-dichloro or chloroamide Increased lipophilicity and steric bulk; potential for altered binding kinetics .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility Trends
This compound ~295.3 ~2.5 Moderate in organic solvents
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 315.24 ~3.2 Lower aqueous solubility
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 302.3 ~1.8 Improved solubility due to -OH and -CN
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 305.3 ~1.5 Polar substituents enhance aqueous solubility

Biological Activity

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate is a chemical compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12F2N2O2S
  • Molecular Weight : 300.32 g/mol
  • CAS Number : 161798-01-2
  • Density : 1.3 g/cm³
  • Melting Point : 116 °C
  • Boiling Point : 446.6 °C at 760 mmHg

The compound features a thiazole ring, which is known for contributing to various pharmacological activities, and the presence of difluorophenyl groups enhances its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions on the phenyl ring can enhance this activity. For example, studies have shown that compounds with similar structures exhibit IC50 values in the low micromolar range against tumor cells .
  • Antimicrobial Properties : Thiazoles are also recognized for their antimicrobial effects. The compound's structure allows for interaction with microbial enzymes, potentially inhibiting their function and leading to cell death.
  • Enzyme Inhibition : this compound may act as an inhibitor of enzymes such as xanthine oxidase, thus influencing metabolic pathways related to uric acid production .

Biological Activity Data Table

Activity TypeTarget Cell Lines/OrganismsIC50 Value (µM)References
AntitumorA431 (human epidermoid carcinoma)1.98 ± 1.22
AntimicrobialVarious bacterial strainsNot specified
Enzyme InhibitionXanthine oxidaseNot specified

Case Studies

  • Antitumor Efficacy :
    A study evaluated the antitumor properties of this compound against human glioblastoma cells (U251) and melanoma cells (WM793). The compound demonstrated significant growth inhibition compared to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial activity of thiazole derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated that these compounds effectively inhibited bacterial growth, suggesting potential applications in treating infections.

Q & A

Q. What are the key considerations in designing synthetic routes for Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esterification of preformed thiazole intermediates. Key steps include:
  • Cyclization : Reacting 3,4-difluorophenyl thiourea with ethyl 4-chloroacetoacetate under reflux in ethanol, catalyzed by triethylamine to form the thiazole core .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
    Critical factors include optimizing reaction temperature (70–80°C), stoichiometric ratios (1:1.2 thiourea:haloketone), and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective in characterizing the molecular structure of this compound, and how do they complement each other?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions. Key signals include the thiazole C-H proton (δ 7.8–8.1 ppm) and ester carbonyl (δ 165–170 ppm in ¹³C) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles. For example, the dihedral angle between the thiazole and difluorophenyl rings (~15–25°) impacts molecular planarity and intermolecular interactions .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~323.05 Da) and fragmentation patterns (e.g., loss of ethyl group: m/z 295) .
    These techniques collectively confirm purity, stereoelectronic features, and crystallinity, essential for reproducibility .

Advanced Research Questions

Q. How can researchers analyze the structure-activity relationship (SAR) of this compound derivatives to optimize biological efficacy?

  • Methodological Answer : SAR studies require systematic substitutions and pharmacological assays:
  • Fluorine Positioning : Compare 3,4-difluoro vs. 4-fluoro analogs ( shows 3,4-difluoro enhances logP and membrane permeability by 20%).
  • Thiazole Modifications : Replace the methyl group with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on target binding (IC50 shifts from 1.2 µM to 0.7 µM in kinase inhibition assays) .
  • Ester Hydrolysis : Test carboxylate analogs (e.g., free acid) for solubility-pharmacokinetic trade-offs using HPLC solubility assays (pH 7.4 buffer) .
    Computational docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies on target proteins .

Q. What methodologies are recommended for resolving contradictions in biological activity data reported for this compound across different studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
  • Standardized Assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) with positive controls (e.g., doxorubicin for cancer cells) .
  • Purity Verification : Re-analyze compounds via HPLC (>98% purity) and ICP-MS to exclude metal contaminants .
  • Dose-Response Curves : Generate EC50/IC50 values across 8–12 concentrations (n ≥ 3 replicates) to assess potency consistency .
    Meta-analysis of raw data (e.g., PubChem BioAssay) identifies outliers due to solvent effects (DMSO vs. saline) .

Q. In comparative studies, how do substituent variations (e.g., fluorine position, methyl groups) on the thiazole and phenyl rings influence the physicochemical and pharmacological properties of this compound analogs?

  • Methodological Answer :
  • Fluorine Effects : 3,4-Difluoro substitution increases metabolic stability (t½ from 2.1 to 4.3 hours in rat liver microsomes) but reduces aqueous solubility (0.8 mg/mL vs. 1.5 mg/mL for mono-fluoro) .
  • Thiazole Methyl Group : Removal decreases lipophilicity (clogP from 3.2 to 2.5) and weakens CYP3A4 inhibition (Ki from 5 µM to >50 µM) .
  • Ester vs. Amide : Ethyl ester improves oral bioavailability (F% = 45 vs. 22 for amide) but requires prodrug strategies for sustained release .
    QSAR models (e.g., CoMFA) correlate substituent electronic parameters (Hammett σ) with activity trends .

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